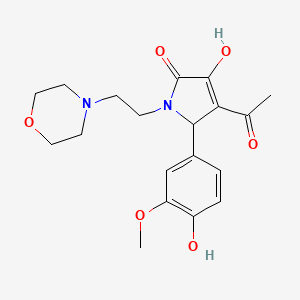
4-Acetyl-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1-(2-morpholin-4-yl-ethyl)-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrole structure, followed by the introduction of the acetyl, hydroxy, and methoxy groups through various substitution reactions. The morpholine moiety is usually introduced in the final steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrrole structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole structure.
Scientific Research Applications
4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler aromatic compound with similar functional groups.
(4-hydroxy-3-methoxyphenyl)acetaldehyde: Another compound with a similar aromatic structure and functional groups.
Uniqueness
4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure that combines aromatic, heterocyclic, and morpholine elements
Properties
Molecular Formula |
C19H24N2O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H24N2O6/c1-12(22)16-17(13-3-4-14(23)15(11-13)26-2)21(19(25)18(16)24)6-5-20-7-9-27-10-8-20/h3-4,11,17,23-24H,5-10H2,1-2H3 |
InChI Key |
OVLXIQJVCKZUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















